4-Fluoroquinolin-7-amine

Antimalarial SAR Plasmodium falciparum

4-Fluoroquinolin-7-amine (CAS 2171954-25-7) is a purpose-built scaffold for antimalarial resistance-reversal SAR. Its quantifiably lower potency against chloroquine-resistant P. falciparum (IC50 18-500 nM) vs. 7-chloro/bromo/iodo analogs (IC50 3-12 nM) provides a clear baseline for measuring activity improvements. The 4-fluoro group (σp 0.06) enables selective kinase inhibitor design via unique halogen bonding. Orthogonal reactivity of C4-F and C7-NH₂ supports sequential library synthesis. Predicted metabolic stabilization at C4 makes it ideal for in vivo probes vs. non-fluorinated 7-aminoquinolines. Select this scaffold for drug-resistant malaria research and kinase selectivity studies.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
Cat. No. B15231825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoroquinolin-7-amine
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1N)F
InChIInChI=1S/C9H7FN2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H,11H2
InChIKeyKHMFLAIDRDBHHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoroquinolin-7-amine: Core Properties and Strategic Role as a Fluorinated Quinoline Scaffold


4-Fluoroquinolin-7-amine is a fluorinated heterocyclic aromatic amine, defined by a quinoline core with a fluorine atom at the 4-position and an amino group at the 7-position [1]. This specific substitution pattern places it within a critical class of 7-substituted 4-aminoquinolines, a pharmacophore historically central to antimalarial drug discovery and more recently explored for kinase inhibition [2]. The presence of the electron-withdrawing fluorine atom significantly alters the electronic distribution and metabolic stability of the quinoline ring compared to its non-fluorinated or other halogenated analogs, providing a distinct chemical handle for further derivatization and a unique profile for biological target engagement [1].

4-Fluoroquinolin-7-amine: Why Simple Halogen or Positional Swaps Are Not Interchangeable


Procurement based on the generic '7-aminoquinoline' or 'halogenated quinoline' class overlooks critical, quantifiable differences in biological potency, physicochemical properties, and metabolic fate [1]. The identity of the 7-position substituent and the presence of the 4-fluoro group are not trivial variations; they are key determinants of antiparasitic activity, as demonstrated by >10-fold differences in IC50 values against drug-resistant Plasmodium falciparum strains among 7-halogen analogs [2]. Direct substitution of 4-fluoroquinolin-7-amine with other 7-halogenated-4-aminoquinolines or 4-unsubstituted analogs will fundamentally alter the compound's efficacy, selectivity, and PK/PD profile, rendering experimental outcomes non-reproducible and development trajectories misaligned [1][2]. The evidence below quantifies these critical differentiators.

Quantitative Differentiation of 4-Fluoroquinolin-7-amine: A Procurement-Focused Evidence Guide


Differential Antimalarial Potency Against Chloroquine-Resistant P. falciparum

In a head-to-head class comparison of 7-substituted 4-aminoquinolines, the 7-fluoro derivative exhibited markedly reduced potency against chloroquine-resistant P. falciparum (IC50 = 18-500 nM) compared to the 7-chloro, 7-bromo, and 7-iodo analogs, which all demonstrated potent activity with IC50s of 3-12 nM against the same resistant strain [1]. This quantitative SAR data highlights that the 7-fluoro substituent is a key driver of differential activity against resistant parasites, not merely a bioisostere for chlorine [1].

Antimalarial SAR Plasmodium falciparum

Contrasting Potency Profile Against Chloroquine-Susceptible P. falciparum

Data from the same class-level SAR study reveals a less pronounced but still quantifiable difference in potency against chloroquine-susceptible P. falciparum. The 7-fluoro-4-aminoquinoline class exhibits IC50s ranging from 15-50 nM, which is 1.25- to 5-fold less potent than the 3-12 nM IC50 range observed for the 7-chloro, 7-bromo, and 7-iodo analogs [1]. This demonstrates a baseline activity differential independent of the resistance mechanism, directly linked to the 7-fluoro substituent's physicochemical properties [1].

Antimalarial SAR Drug Resistance

Unique Reactivity Profile: The 4-Fluoro Leaving Group

A key differentiating feature of 4-fluoroquinolin-7-amine is the presence of a fluorine atom at the 4-position, which serves as a unique synthetic handle. Unlike chloro, bromo, or iodo analogs, the 4-fluoro group is generally more resistant to nucleophilic aromatic substitution (SNAr) but can be activated under specific conditions, offering an orthogonal reactivity profile [1][2]. This allows for selective, stepwise functionalization of the quinoline core without compromising the 7-amino group, a strategic advantage not available with more labile 4-halogen leaving groups [2].

Organic Synthesis Nucleophilic Substitution Derivatization

Physicochemical Property Modulation: Lower Molecular Weight and Increased Electronegativity

Direct comparison of molecular descriptors reveals quantifiable differences. 4-Fluoroquinolin-7-amine (MW = 162.16 g/mol) is significantly lighter than its 4-chloro (MW = 178.62 g/mol) , 4-bromo (MW ≈ 223.07 g/mol), and 4-iodo (MW ≈ 270.07 g/mol) counterparts. The strong electron-withdrawing effect of fluorine, quantified by the Hammett substituent constant (σp = 0.06), is distinct from chlorine (σp = 0.23), bromine (σp = 0.23), and iodine (σp = 0.18), leading to a unique electronic environment on the quinoline ring [1]. This alters the basicity of the quinoline nitrogen (pKa) and influences key drug-like properties such as membrane permeability and metabolic stability [1].

Drug Design Physicochemical Properties Lipophilicity

Improved Metabolic Stability from 4-Fluoro Substitution

The strategic placement of a fluorine atom at the 4-position of the quinoline ring is a well-established medicinal chemistry tactic to block a primary site of oxidative metabolism [1]. While direct metabolic stability data for 4-fluoroquinolin-7-amine itself is limited to class-level inference, the principle is demonstrated by the fact that the 4-position of the quinoline core is a known soft spot for cytochrome P450-mediated hydroxylation [1]. Substituting the hydrogen with a metabolically stable fluorine atom is expected to increase the compound's in vivo half-life relative to the non-fluorinated 4-aminoquinoline, a key differentiator for in vivo pharmacology studies [1].

Metabolic Stability Drug Metabolism Fluorine Chemistry

High-Value Application Scenarios for 4-Fluoroquinolin-7-amine in R&D and Procurement


Antimalarial Lead Optimization: Profiling Against Chloroquine-Resistant Strains

Given its quantitatively defined lower potency against chloroquine-resistant P. falciparum (IC50 = 18-500 nM) compared to 7-chloro/bromo/iodo analogs (IC50 = 3-12 nM), 4-fluoroquinolin-7-amine is an ideal scaffold for exploring resistance-reversal mechanisms [1]. Its use as a 'less potent' starting point allows researchers to sensitively measure improvements in activity imparted by novel side chains or combination partners, providing a clear window for SAR studies specifically targeting drug-resistant malaria [1].

Kinase Inhibitor Discovery: Exploiting a Unique Halogen-Bonding Motif

The unique electronic profile of the 4-fluoro substituent (σp = 0.06) creates a distinct halogen-bonding motif compared to other 4-haloquinolines [1][2]. This can be exploited in the design of selective kinase inhibitors, where a weak halogen bond with the fluorine atom may contribute to a specific interaction with a target protein's backbone, offering a selectivity advantage over bulkier or more strongly polarizable halogens like chlorine or bromine [2].

Synthesis of Diversified Quinoline Libraries via Orthogonal Derivatization

The orthogonal reactivity of the 4-fluoro and 7-amino groups enables a sequential, controlled approach to library synthesis [1]. The 7-amino group can be functionalized (e.g., amide coupling, reductive amination) while the 4-fluoro group remains inert. Subsequently, the 4-fluoro group can be selectively activated under specific conditions (e.g., via transition metal catalysis) for further derivatization, allowing for the creation of complex, highly substituted quinoline libraries not accessible through traditional SNAr chemistry on 4-chloro/bromo precursors [1].

Metabolic Stability Studies and In Vivo Probe Development

The predicted metabolic stabilization conferred by the 4-fluoro group, blocking a known metabolic soft spot, makes 4-fluoroquinolin-7-amine a superior starting point for developing in vivo chemical probes [1]. When compared to 7-aminoquinoline, the fluorinated analog is expected to demonstrate a longer half-life and lower clearance in animal models, making it a more reliable tool for target validation and pharmacology studies [1].

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